4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Description
4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a piperidine-based compound featuring a benzyl ester group and a 3,3-difluoro-cyclobutylamino substituent. Its molecular structure combines a rigid cyclobutane ring with fluorine atoms, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C18H24F2N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl 4-[[(3,3-difluorocyclobutyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24F2N2O2/c19-18(20)10-16(11-18)21-12-14-6-8-22(9-7-14)17(23)24-13-15-4-2-1-3-5-15/h1-5,14,16,21H,6-13H2 |
InChI Key |
HAAMSJFHUWAVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC2CC(C2)(F)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Difluorocyclobutyl Group: This step involves the fluorination of a cyclobutyl precursor using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling Reactions: The difluorocyclobutyl group is then coupled with the piperidine ring using standard coupling reagents and conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), sodium dichromate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted benzyl esters.
Scientific Research Applications
4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in the study of biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and specificity, while the piperidine ring and benzyl ester moiety contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Steric Effects: The 3,3-difluoro-cyclobutyl group in the target compound introduces significant steric hindrance, which may limit off-target interactions compared to linear alkyl chains (e.g., ethyl-amino derivatives) .
- Metabolic Stability : Benzyl esters are more prone to enzymatic hydrolysis than tert-butyl esters, suggesting the target compound may have shorter half-life but faster activation .
Biological Activity
The compound 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is part of a class of piperidine derivatives that have gained attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{15}H_{20}F_{2}N_{2}O_{2}
- Molecular Weight : 302.34 g/mol
The structure features a piperidine ring substituted with a benzyl ester and a difluorocyclobutylamino group, which may influence its biological activity through various mechanisms.
Antiviral Activity
Recent studies have indicated that compounds similar to 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester exhibit significant antiviral properties. For instance, research on hydroxypyridone carboxylic acid derivatives has shown that modifications at the N-1 position can enhance inhibitory effects against HIV reverse transcriptase (RT) and RNase H, with some compounds achieving an EC50 as low as 10 µM .
| Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester | TBD | Inhibition of HIV RT and RNase H |
| Hydroxypyridone derivative | 10 | Metal chelation and enzyme inhibition |
Enzyme Inhibition
The compound's structural components suggest potential as an inhibitor for various enzymes. The presence of the piperidine moiety is often associated with interactions at active sites of enzymes such as phosphodiesterases (PDEs), which are crucial in many inflammatory pathways. Inhibitors targeting PDEs have been shown to be effective in treating conditions like asthma and COPD .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The piperidine structure allows for binding to active sites, inhibiting enzymes involved in viral replication and inflammatory processes.
- Metal Chelation : Similar compounds have demonstrated metal-binding capabilities, which can disrupt essential biochemical pathways in target cells .
- Structural Modulation : The difluorocyclobutyl group may enhance lipophilicity and membrane permeability, facilitating better bioavailability in vivo.
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various piperidine derivatives, compounds structurally related to 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester were tested against HIV. The results indicated that modifications at the N-position significantly enhanced antiviral activity, with some derivatives achieving IC50 values below 5 µM .
Case Study 2: PDE Inhibition
Another study focused on the anti-inflammatory properties of piperidine derivatives revealed that certain compounds could effectively inhibit PDE4 activity. This inhibition led to reduced inflammation markers in animal models of asthma and COPD, suggesting potential therapeutic applications for respiratory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
